5-Bromo-4-methoxy-2-methylbenzoic acid

Catalog No.
S809335
CAS No.
875245-69-5
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-2-methylbenzoic acid

CAS Number

875245-69-5

Product Name

5-Bromo-4-methoxy-2-methylbenzoic acid

IUPAC Name

5-bromo-4-methoxy-2-methylbenzoic acid

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

ZCAQDNLMTZJPKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)O)Br)OC

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)OC

The exact mass of the compound 5-Bromo-4-methoxy-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-4-methoxy-2-methylbenzoic acid is a highly functionalized, halogenated benzoic acid derivative that serves as a critical, non-substitutable building block in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, most notably Luseogliflozin. Structurally, it features a precise arrangement of a 5-bromo handle for organometallic coupling, a 4-methoxy group, and a 2-methyl group on a benzoic acid core. In industrial procurement, this compound is primarily sourced as an advanced intermediate to bypass complex, low-yielding early-stage functionalization steps. Its pre-installed substitution pattern is essential for downstream Friedel-Crafts acylation and Grignard-based thioglucose attachment, making it a high-value precursor for kilo-lab and commercial-scale API manufacturing[1].

Substituting 5-bromo-4-methoxy-2-methylbenzoic acid with its unbrominated analog (4-methoxy-2-methylbenzoic acid) or structural isomers introduces severe process inefficiencies and pharmacological failures. Attempting late-stage bromination on the unbrominated precursor yields a problematic mixture of 5-bromo and 3-bromo regioisomers, leading to significant yield losses and requiring multiple recrystallizations to achieve high purity [1]. Furthermore, altering the 4-methoxy or 2-methyl groups to generic alternatives (such as hydroxyl or hydrogen) drastically reduces the binding affinity of the final SGLT2 inhibitor, causing a >100-fold drop in potency. Consequently, procuring the exact 5-bromo-4-methoxy-2-methylbenzoic acid is mandatory to ensure both scalable regioselectivity and the single-digit nanomolar efficacy of the target API.

Elimination of Regioisomer Formation in Aglycone Synthesis

In the synthesis of SGLT2 inhibitor aglycones, the position of the bromine atom is critical for subsequent Grignard coupling. When utilizing the unbrominated precursor (4-methoxy-2-methylbenzoic acid), late-stage bromination with Br2/Fe yields a 1:1 to 4:1 mixture of the desired 5-bromo derivative and the undesired 3-bromo regioisomer [1]. This non-selective reaction necessitates multiple recrystallizations from methanol, severely impacting throughput. By procuring the pre-brominated 5-bromo-4-methoxy-2-methylbenzoic acid, process chemists completely eliminate the formation of the 3-bromo isomer, directly preventing a 20–50% yield loss during the halogenation step and bypassing hazardous bromine handling.

Evidence DimensionRegioisomer ratio during halogenation
Target Compound Data100% 5-bromo substitution (pre-installed)
Comparator Or Baseline4-Methoxy-2-methylbenzoic acid (yields up to 50% 3-bromo isomer upon bromination)
Quantified DifferenceElimination of 20–50% yield loss to the 3-bromo regioisomer
ConditionsBr2/Fe bromination in CHCl3 vs. direct procurement of the brominated target

Bypassing the non-selective bromination step directly increases the effective throughput of the SGLT2 aglycone synthesis and simplifies downstream purification.

Pharmacophore Essentiality for SGLT2 Inhibitory Potency

The specific substitution pattern of 5-bromo-4-methoxy-2-methylbenzoic acid is directly responsible for the high potency of its downstream API, Luseogliflozin. Structure-activity relationship (SAR) studies demonstrate that the 4-methoxy and 2-methyl groups are critical pharmacophore elements[1]. The API derived from this exact precursor achieves a highly potent SGLT2 IC50 of 2.26 nM and a 1765-fold selectivity over SGLT1. In contrast, substituting the 4-methoxy group with a hydrogen-donating hydroxyl group (derived from a 4-hydroxy-2-methylbenzoic acid precursor) drastically reduces the inhibitory potency to 283 nM [1].

Evidence DimensionSGLT2 Inhibitory Potency (IC50) of the final API
Target Compound Data2.26 nM (derived from 4-methoxy-2-methyl precursor)
Comparator Or Baseline283 nM (derived from 4-hydroxy-2-methyl precursor)
Quantified Difference>125-fold higher potency for the methoxy-substituted target
ConditionsIn vitro SGLT2 inhibition assay

The exact 4-methoxy and 2-methyl substitution pattern is non-negotiable for achieving the single-digit nanomolar potency required for commercial SGLT2 inhibitors.

High Para-Selectivity in Friedel-Crafts Acylation

The conversion of 5-bromo-4-methoxy-2-methylbenzoic acid to its corresponding acid chloride enables a highly efficient Friedel-Crafts acylation with phenetole. Despite the steric hindrance of the 5-bromo and 2-methyl groups, the reaction proceeds with exceptional para-selectivity on the phenetole ring. Process patents report that this specific acylation yields 'few position isomers (ortho-substituted products)', allowing for an isolated yield of 82.7% of the critical diarylketone intermediate [1]. This high regioselectivity is superior to less substituted benzoyl chlorides, which often yield complex ortho/para mixtures requiring extensive chromatographic separation.

Evidence DimensionRegioselectivity and isolated yield in Friedel-Crafts acylation
Target Compound Data82.7% isolated yield with negligible ortho-substitution
Comparator Or BaselineGeneric benzoyl chlorides (prone to significant ortho-substitution)
Quantified DifferenceNear-exclusive para-selectivity without the need for complex chromatography
ConditionsAlCl3-mediated Friedel-Crafts acylation in CHCl3 or CH2Cl2

The high regioselectivity in the acylation step ensures that the diarylketone intermediate can be isolated in high yield, making the route highly scalable for kilo-lab production.

Kilo-Lab Scale Synthesis of Luseogliflozin Aglycone

Due to its pre-installed 5-bromo handle and precise methoxy/methyl substitution, this compound is the premier starting material for the kilo-lab and commercial-scale synthesis of the Luseogliflozin aglycone (1-bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene). Procuring this specific intermediate bypasses the low-yielding and non-selective bromination of 4-methoxy-2-methylbenzoic acid, streamlining the production of the diarylketone intermediate via Friedel-Crafts acylation [1].

Development of Next-Generation SGLT2 Inhibitors

The compound serves as an ideal scaffold for medicinal chemistry programs aiming to develop novel SGLT2 inhibitors. Because the 4-methoxy and 2-methyl groups are proven to drive single-digit nanomolar IC50 values (e.g., 2.26 nM), researchers can use the 5-bromo position to explore alternative Grignard or Suzuki couplings, attaching different thiosugar or C-aryl glucoside moieties while retaining the optimized pharmacophore core [1].

Synthesis of Highly Substituted Diarylketones

Beyond diabetes therapeutics, the acid chloride derivative of 5-bromo-4-methoxy-2-methylbenzoic acid is utilized in the synthesis of highly substituted diarylketones. Its unique electronic and steric profile drives exceptional para-selectivity during Friedel-Crafts acylation with various alkoxybenzenes, making it a valuable building block for complex materials and biologically active molecules requiring a rigid, multi-substituted benzophenone core [2].

XLogP3

2.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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